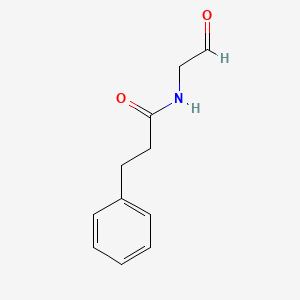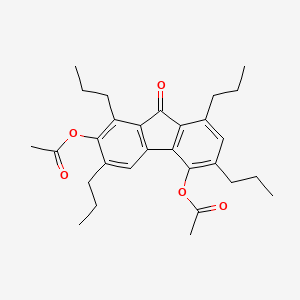
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate is a complex organic compound belonging to the fluorene family This compound is characterized by its unique structure, which includes a fluorene core substituted with propyl groups and acetate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate typically involves multi-step organic reactions. One common method starts with the fluorene core, which is then subjected to Friedel-Crafts acylation to introduce the propyl groups. The resulting intermediate is then oxidized to form the 9-oxo group. Finally, acetylation is performed to introduce the diacetate functionalities. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 9-oxo group to a hydroxyl group.
Substitution: The propyl and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mécanisme D'action
The mechanism of action of 9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate involves its interaction with molecular targets through its functional groups. The 9-oxo group can participate in hydrogen bonding and other interactions, while the propyl and acetate groups provide hydrophobic and ester functionalities, respectively. These interactions can influence the compound’s reactivity and binding to specific targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxo-9H-fluorene-4-carboxylic acid: Similar fluorene core with different substituents.
9-Oxo-9H-fluorene-2,6-dicarboxylic acid: Another fluorene derivative with carboxylic acid groups.
9-Oxo-9H-fluorene-2-sulfonate: Contains a sulfonate group instead of acetate.
Uniqueness
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate is unique due to its specific combination of propyl and acetate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
162137-26-0 |
|---|---|
Formule moléculaire |
C29H36O5 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
(5-acetyloxy-9-oxo-1,3,6,8-tetrapropylfluoren-2-yl) acetate |
InChI |
InChI=1S/C29H36O5/c1-7-11-19-15-20(12-8-2)29(34-18(6)31)26-23-16-21(13-9-3)28(33-17(5)30)22(14-10-4)25(23)27(32)24(19)26/h15-16H,7-14H2,1-6H3 |
Clé InChI |
YGEUTGBGFLAMCX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)OC(=O)C)CCC)OC(=O)C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


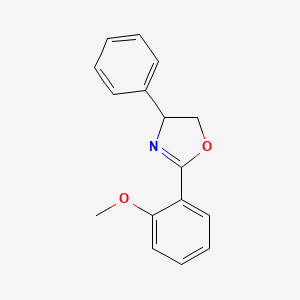
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
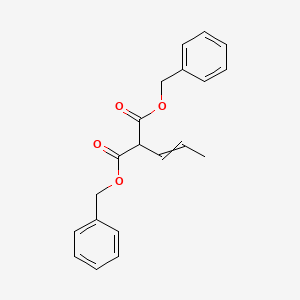
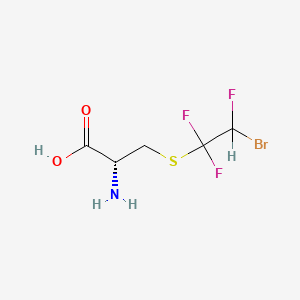
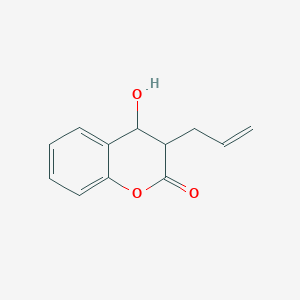
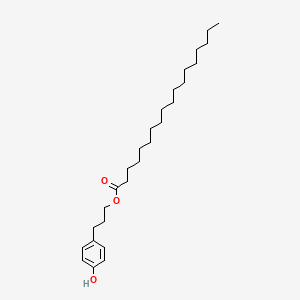
silane](/img/structure/B14276379.png)
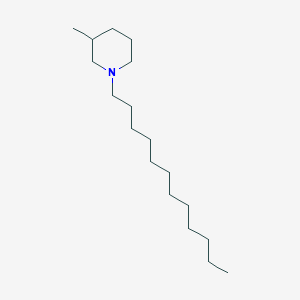
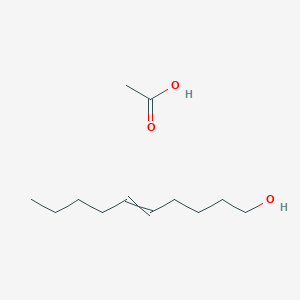
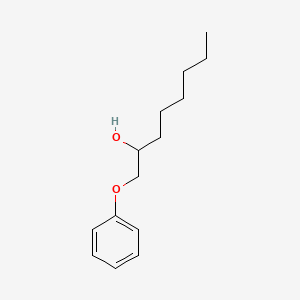
-lambda~5~-phosphane](/img/structure/B14276405.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

